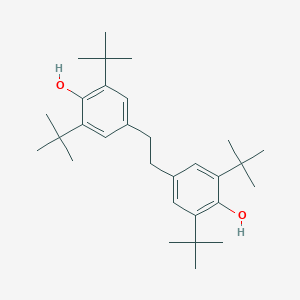

4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Descripción general

Descripción

4,4’-Ethylenebis(2,6-di-tert-butylphenol) is a synthetic antioxidant widely used in various industrial applications. This compound, with the molecular formula C30H46O2, is known for its ability to stabilize polymers and prevent oxidative degradation. It is particularly effective in enhancing the longevity and performance of materials exposed to high temperatures and oxidative environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) typically involves the alkylation of phenol or 2-tert-butylphenol with isobutene . This process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired bisphenol compound.

Industrial Production Methods: In industrial settings, the production of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sterically hindered phenolic groups, which provide stability and resistance to degradation .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, often facilitated by catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can further react to form more complex structures .

Aplicaciones Científicas De Investigación

4,4’-Ethylenebis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

Medicine: Research into its potential therapeutic applications includes its use as an antioxidant in pharmaceutical formulations.

Mecanismo De Acción

The primary mechanism by which 4,4’-Ethylenebis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to materials and biological systems. This activity is facilitated by the phenolic groups, which can donate hydrogen atoms to neutralize free radicals .

Comparación Con Compuestos Similares

2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.

4,4’-Methylenebis(2,6-di-tert-butylphenol): A closely related compound with comparable antioxidant activity.

2,4-Di-tert-butylphenol: Used in similar applications but with slightly different chemical properties.

Uniqueness: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is unique due to its specific molecular structure, which provides enhanced stability and resistance to oxidative degradation compared to other phenolic antioxidants. Its ability to function effectively under a wide range of conditions makes it a valuable compound in various industrial and research applications .

Actividad Biológica

4,4'-Ethylenebis(2,6-di-tert-butylphenol) (often referred to as EBDBP) is a compound of significant interest due to its biological activity, particularly its antioxidant properties. This article explores the various aspects of its biological activity, including its applications in industrial formulations, environmental interactions, and potential toxicological effects.

Overview of the Compound

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a synthetic phenolic compound characterized by two 2,6-di-tert-butylphenol units linked by an ethylene bridge. It is primarily used as an antioxidant in lubricants and other organic materials due to its ability to inhibit oxidative degradation.

Antioxidant Activity

Mechanism of Action

EBDBP exhibits strong antioxidant activity through its ability to scavenge free radicals. The compound's structure allows for intramolecular hydrogen bonding, enhancing its radical scavenging efficiency. Studies have shown that it can significantly increase the oxidative stability of various materials, making it a valuable additive in industrial applications.

Research Findings

- Biolubricants : Research indicates that the incorporation of EBDBP into biolubricant formulations markedly improves their oxidative stability and performance. This enhancement is critical for sustainable lubrication technologies, as it reduces the environmental impact of lubricant disposal (Quinchia et al., 2011) .

- Bioaccumulation Studies : Investigations into EBDBP's environmental behavior have revealed its potential for bioaccumulation in soils. Such studies are essential for assessing ecological risks associated with its use (Princz et al., 2014) .

Toxicological Profile

Acute and Chronic Effects

While EBDBP is recognized for its beneficial antioxidant properties, its safety profile must also be considered:

- In Vitro Studies : Research has indicated that derivatives of phenolic compounds similar to EBDBP do not exhibit mutagenic effects in bacterial or mammalian cell cultures. Long-term exposure can lead to various toxicological effects, including liver damage and reproductive toxicity (Santa Cruz Biotechnology) .

- Environmental Impact : The compound has been classified with potential chronic aquatic toxicity, necessitating careful handling and disposal to mitigate environmental risks (Canada.ca) .

Case Studies

-

Lubricant Performance Improvement :

- Study Design : A controlled study evaluated the performance of lubricants with varying concentrations of EBDBP.

- Results : The addition of 0.48 weight percent EBDBP increased the induction period of oil oxidation tests by 50-fold compared to untreated oils, demonstrating substantial improvements in oxidation stability (US3175010A) .

- Ecotoxicity Assessment :

Summary Table of Biological Activity

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRMGPGVHYPBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934300 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-94-5 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.